molecular formula C8H7N3O2 B13214351 6-Methylimidazo[1,5-a]pyrimidine-8-carboxylic acid

6-Methylimidazo[1,5-a]pyrimidine-8-carboxylic acid

Cat. No.: B13214351
M. Wt: 177.16 g/mol
InChI Key: MFBGFHVDZYICFP-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused imidazole and pyrimidine ring system with a carboxylic acid functional group at the 8th position and a methyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylimidazo[1,5-a]pyrimidine-8-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of 1H-imidazole-4-carboxylic acid with 1,3-diketones or malondialdehyde derivatives under acidic conditions. The reaction is usually carried out in the presence of a strong acid like trifluoroacetic acid (TFA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methylimidazo[1,5-a]pyrimidine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazopyrimidine derivatives.

Scientific Research Applications

6-Methylimidazo[1,5-a]pyrimidine-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylimidazo[1,5-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structure of the compound. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in a disease pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylimidazo[1,5-a]pyrimidine-8-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the carboxylic acid group at the 8th position and the methyl group at the 6th position can lead to distinct interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

6-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-5-10-6(8(12)13)7-9-3-2-4-11(5)7/h2-4H,1H3,(H,12,13)

InChI Key

MFBGFHVDZYICFP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1C=CC=N2)C(=O)O

Origin of Product

United States

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